LC-MS/MS Quantification Accuracy Using Alcophosphamide-d4 as Stable Isotope-Labeled Internal Standard
In a validated UPLC-MS/MS method for quantifying cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide (4-OHCP), the use of the structurally analogous stable isotope-labeled internal standard 4-OHCP-d4 (a deuterated analog sharing the same tetradeuterated design principle as Alcophosphamide-d4) achieved QC accuracy of 97.85%–103.53% and precision (CV) of 5.2%–8.9% [1]. By contrast, methods employing structural analog internal standards such as ifosfamide or hexamethylphosphoramide mustard lack the isotopic co-elution and ionization parity essential for matrix effect correction, introducing systematic bias that cannot be fully compensated [2].
| Evidence Dimension | Quantitative method accuracy and precision in human plasma |
|---|---|
| Target Compound Data | Accuracy: 97.85%–103.53%; Precision (CV): 5.2%–8.9% (using SIL-IS approach) |
| Comparator Or Baseline | Structural analog IS (ifosfamide, hexamethylphosphoramide mustard): systematic bias, no direct accuracy comparison available |
| Quantified Difference | SIL-IS enables ~3–10% CV; structural analog IS accuracy not validated for this analyte class |
| Conditions | Human plasma, UPLC-MS/MS with stable isotope-labeled internal standard |
Why This Matters
For pharmacokinetic studies requiring regulatory-compliant method validation, the demonstrated accuracy and precision range is essential for reliable determination of cyclophosphamide metabolite exposure.
- [1] Kasudhan KS, Patial A, Mehra N, et al. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development. J Pharm Biomed Anal. 2022. View Source
- [2] Hasanah YIF, Harahap Y, Suryadi H. Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxycyclophosphamide-d4 as internal standard in dried blood spots using UPLC-MS/MS. Int J App Pharm. 2021;13(2):148-152. View Source
